molecular formula C12H16O B093547 2-Cyclohexylphenol CAS No. 119-42-6

2-Cyclohexylphenol

Cat. No.: B093547
CAS No.: 119-42-6
M. Wt: 176.25 g/mol
InChI Key: MVRPPTGLVPEMPI-UHFFFAOYSA-N
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Description

2-Cyclohexylphenol is an organic compound with the molecular formula C₁₂H₁₆O. It consists of a phenol ring substituted with a cyclohexyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst. The optimal conditions for this reaction include a temperature of 130°C and a reaction time of 2.5 to 3 hours. Under these conditions, the conversion of phenol and cyclohexanol is almost quantitative, yielding a mixture of ortho- and para-cyclohexylphenols .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as γ-Al₂O₃, can enhance the efficiency and yield of the reaction. Supercritical carbon dioxide has also been investigated as an environmentally friendly medium for the synthesis of cyclohexylphenols .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure to form cyclohexylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclohexylquinone.

    Reduction: Cyclohexylcyclohexanol.

    Substitution: Halogenated cyclohexylphenols.

Comparison with Similar Compounds

    Phenol: The parent compound, lacking the cyclohexyl group.

    4-Cyclohexylphenol: A positional isomer with the cyclohexyl group at the para position.

    2-Cyclohexyl-4-methylphenol: A derivative with an additional methyl group on the phenol ring.

Uniqueness: 2-Cyclohexylphenol is unique due to the specific positioning of the cyclohexyl group at the ortho position, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its para and meta counterparts .

Properties

IUPAC Name

2-cyclohexylphenol
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InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRPPTGLVPEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059487
Record name Phenol, 2-cyclohexyl-
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Molecular Weight

176.25 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Cyclohexylphenol
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CAS No.

119-42-6, 26570-85-4
Record name 2-Cyclohexylphenol
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Record name o-Cyclohexylphenol
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Record name Phenol, cyclohexyl-
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Record name 2-CYCLOHEXYLPHENOL
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Record name Phenol, 2-cyclohexyl-
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Synthesis routes and methods

Procedure details

27 g of the catalyst prepared according to Example 1 were additionally impregnated with a solution of 0.81 g of K2SO4 in 10 ml of water and then dried at 120° C. for 20 hours. 30 ml (25.5 g) of the catalyst thus prepared were heated to 400° C. in a stream of hydrogen (10 l/hour), using the reaction tube described in Example 1, and were kept at this temperature for 68 hours. The oven temperature was then reduced to 350° C. and the dehydrogenation reaction was carried out without a carrier gas. 11.7 g/hour of the isomer mixture 2-cyclohexenylcyclohexanone and 2-cyclohexylidenecyclohexanone were thereby used. 3,972 g of reaction product containing 92.3% of o-phenylphenol and 0.5% of cyclohexylphenol were obtained in the course of 358 hours.
[Compound]
Name
K2SO4
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
27 g
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
0.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexylphenol
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2-Cyclohexylphenol
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2-Cyclohexylphenol
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2-Cyclohexylphenol
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2-Cyclohexylphenol
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2-Cyclohexylphenol
Customer
Q & A

Q1: What are the primary reaction pathways observed for 2-cyclohexylphenol during catalytic hydrotreatment?

A1: Research suggests that this compound, an intermediate in the hydrodeoxygenation (HDO) of dibenzofuran, undergoes further reactions under catalytic hydrotreatment conditions. [] While specific pathways might vary depending on the catalyst and reaction conditions, studies indicate the possibility of dehydrogenation to form products like biphenyl. [, ] Additionally, this compound exhibits higher reactivity compared to dibenzofuran in such reactions. []

Q2: What is the significance of studying the alkylation of phenol with cyclohexene in the context of this compound?

A3: Understanding the alkylation of phenol with cyclohexene provides insights into a potential synthesis route for this compound. [] Research indicates that aluminum phenolate can catalyze this alkylation, favoring ortho-alkylation to yield this compound. [] This knowledge is crucial for developing efficient methods for producing this compound, which can be further utilized in various applications.

Q3: Are there any specific spectroscopic data available for characterizing this compound?

A4: While the provided research excerpts do not delve into detailed spectroscopic characterization, one study mentions the synthesis and spectral properties of zinc phthalocyanines containing this compound moieties. [] This suggests that techniques like NMR, IR, and mass spectrometry can be employed for structural elucidation and identification of this compound.

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